Product packaging for Docosa-10,13,16-trienoic acid(Cat. No.:CAS No. 18104-42-2)

Docosa-10,13,16-trienoic acid

Cat. No.: B3110977
CAS No.: 18104-42-2
M. Wt: 334.5 g/mol
InChI Key: RILVNGKQIULBOQ-UHFFFAOYSA-N
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Description

Contextualizing Docosa-10,13,16-trienoic Acid within Polyunsaturated Fatty Acid Research

This compound, a C22 fatty acid with three double bonds, is structurally defined by its 22-carbon chain with three cis double bonds at the 10th, 13th, and 16th carbon positions. vulcanchem.comfrontiersin.org This configuration distinguishes it from other long-chain PUFAs. vulcanchem.com It is an omega-6 fatty acid, a class of PUFAs that are essential for human health and must be obtained through diet or synthesized from precursors.

The biosynthesis of this compound primarily involves the elongation and desaturation of the shorter-chain omega-6 fatty acid, linoleic acid (18:2 ω-6). vulcanchem.com This process is catalyzed by a series of enzymes, including elongases and desaturases. vulcanchem.com

Polyunsaturated fatty acids are integral components of cell membranes, influencing their fluidity and function. researchgate.net The cis geometry of the double bonds in this compound introduces kinks in its hydrocarbon chain, which enhances membrane fluidity when it is incorporated into phospholipids (B1166683). vulcanchem.comnih.gov This modulation of membrane properties can impact signal transduction and the function of membrane-bound proteins. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C22H38O2
Molecular Weight 334.54 g/mol
IUPAC Name (10Z,13Z,16Z)-docosa-10,13,16-trienoic acid
CAS Number 18104-42-2
Appearance Liquid at room temperature
Solubility Soluble in organic solvents like ethanol (B145695) and chloroform

Significance and Unexplored Aspects in Academic Inquiry into this compound

While not as extensively studied as other PUFAs like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), research has begun to uncover the significance of this compound in several biological contexts.

Established Research Findings:

Membrane Fluidity and Neurological Function: As a component of phosphatidylethanolamine (B1630911) (PE) and lysophosphatidylcholine (B164491) (LysoPC), this PUFA modulates membrane fluidity. nih.gov In neuronal membranes, it may enhance resilience to oxidative stress by maintaining optimal fluidity. nih.gov Studies in murine models of cerebral ischemia have shown that administration of (10Z,13Z,16Z)-docosatrienoic acid can reduce infarct volume and attenuate apoptosis, suggesting a neuroprotective role. vulcanchem.com

Cardiovascular Health: In hypertensive rat models, supplementation with this compound has been shown to improve endothelial function by increasing nitric oxide (NO) bioavailability and reducing arterial stiffness. vulcanchem.com

Metabolic Regulation: In hepatic tissues, this compound has been found to influence lipid metabolism by inhibiting SREBP-1c, a key transcription factor in fatty acid synthesis, and activating PPAR-α, which promotes β-oxidation. vulcanchem.com

Anti-melanogenic Properties: Recent in vitro studies have demonstrated that this compound can reduce melanin (B1238610) content and intracellular tyrosinase activity in melanoma cells. It appears to achieve this by downregulating the expression of key melanogenesis-related genes through the inhibition of MITF translocation to the nucleus.

Unexplored Avenues for Research:

Despite these findings, many aspects of this compound's biological role remain to be fully elucidated. The majority of marine-derived unsaturated fatty acids, including this one, fall into a relatively unexplored category that holds promise for future nutritional applications. rsc.org

Detailed Metabolic Fate: While its synthesis from linoleic acid is understood, the complete metabolic fate of this compound and its potential conversion to other bioactive lipids are not fully characterized.

Specific Roles in Disease: Its potential therapeutic applications in metabolic syndrome, neurodegenerative diseases, and skin disorders are emerging areas of interest that require more in-depth investigation. For instance, while it shows greater specificity in activating the free fatty acid receptor FFAR4 compared to DHA, making it a potential candidate for targeting metabolic disorders, further research is needed to confirm this. vulcanchem.com

Inflammatory and Immune Response: While it has been implicated in inflammatory cross-talk, its precise role in modulating inflammatory pathways and immune cell function is not yet fully understood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38O2 B3110977 Docosa-10,13,16-trienoic acid CAS No. 18104-42-2

Properties

IUPAC Name

docosa-10,13,16-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13H,2-5,8,11,14-21H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILVNGKQIULBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70710184
Record name Docosa-10,13,16-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70710184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18104-42-2
Record name Docosa-10,13,16-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70710184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Docosa 10,13,16 Trienoic Acid

Endogenous and Exogenous Biosynthetic Routes

The formation of docosa-10,13,16-trienoic acid in organisms relies on the modification of existing fatty acids through specific enzymatic pathways rather than being assembled entirely from two-carbon units in its final form.

The ultimate building blocks for all fatty acids, including the precursors to this compound, are derived from acetyl-CoA. The process of de novo lipogenesis occurs in the cytosol and involves the fatty acid synthase (FAS) multienzyme complex. mhmedical.comnih.gov This system catalyzes the complete synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA. mhmedical.comnih.gov Palmitate can then be elongated to form stearate (B1226849) (18:0). nih.gov These saturated fatty acids serve as the fundamental substrates for further modifications, including the introduction of double bonds and further elongation to produce a wide array of unsaturated fatty acids. aocs.org

The synthesis of polyunsaturated fatty acids is dependent on two key families of enzymes: fatty acid elongases and fatty acid desaturases. mhmedical.com

Fatty Acid Desaturases: These enzymes introduce double bonds at specific positions in the acyl chain. ijs.si In mammals, desaturases like Δ9, Δ6, and Δ5 desaturase are common, creating double bonds relative to the carboxyl end of the fatty acid. ijs.si They are critical for converting saturated fatty acids into monounsaturated and polyunsaturated fatty acids. mhmedical.com For example, Δ9 desaturase converts stearate (18:0) to oleic acid (18:1n-9). nih.gov

Fatty Acid Elongases: These enzyme systems, located in the endoplasmic reticulum, extend the carbon chain of a fatty acid, typically by adding a two-carbon unit derived from malonyl-CoA. aocs.orgijs.si This process involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction. ijs.si

The interplay between these desaturase and elongase systems allows for the production of very-long-chain PUFAs from C18 precursors like linoleic acid and α-linolenic acid. cdnsciencepub.com

Table 1: Key Enzyme Systems in Polyunsaturated Fatty Acid (PUFA) Biosynthesis

Enzyme Family Function Common Examples Substrate Class
Fatty Acid Desaturases Introduces double bonds into the fatty acid chain. Δ5-desaturase, Δ6-desaturase, Δ9-desaturase Saturated and Unsaturated Fatty Acyl-CoAs

This compound is specifically an omega-6 fatty acid, and its biosynthesis begins with the essential fatty acid, linoleic acid (18:2 ω-6). vulcanchem.com The pathway involves a sequence of elongation and desaturation steps. One established route involves the initial elongation of linoleic acid, followed by desaturation and further elongation. vulcanchem.com

The key steps are:

Elongation: Linoleic acid (18:2 ω-6) is first elongated by an elongase (such as ELOVL5) to eicosadienoic acid (20:2 ω-6). vulcanchem.com

Desaturation: A Δ8-desaturase introduces a double bond to form dihomo-γ-linolenic acid (DGLA), which is eicosa-8,11,14-trienoic acid (20:3 ω-6). vulcanchem.com

Final Elongation: DGLA is then elongated by another elongase (such as ELOVL2) to produce this compound (22:3 ω-6). vulcanchem.com

Dihomo-γ-linolenic acid (DGLA) is a critical intermediate in this pathway, serving as the direct precursor that is elongated to form the 22-carbon this compound. vulcanchem.comannualreviews.org

Table 2: Biosynthetic Pathway of this compound from Linoleic Acid

Precursor/Intermediate Chemical Notation Enzyme Product Chemical Notation
Linoleic Acid 18:2 ω-6 Elongase 5 (ELOVL5) Eicosadienoic Acid 20:2 ω-6
Eicosadienoic Acid 20:2 ω-6 Δ8-Desaturase Dihomo-γ-linolenic Acid (DGLA) 20:3 ω-6

Metabolic Fates and Interconversion with Other Fatty Acids

Once synthesized, this compound can be incorporated into cellular lipids or serve as a substrate for further metabolic conversions.

Long-chain polyunsaturated fatty acids are well-known precursors to eicosanoids and other lipid mediators. Research has shown that this compound can be converted into prostaglandin-like compounds. annualreviews.org Specifically, when all-cis-docosa-10,13,16-trienoic acid was used as a substrate, it was metabolized to a product with the expected properties of a "bishomo"-prostaglandin E1 ("bishomo"-PGE1). annualreviews.org This naming convention signifies that the resulting prostaglandin (B15479496) has a backbone two carbons longer than the standard prostaglandins (B1171923) derived from the C20 arachidonic acid. This is analogous to the conversion of adrenic acid (22:4 ω-6) into dihomo-prostaglandins by human endothelial cells. nih.gov

This compound is a member of the omega-6 family of polyunsaturated fatty acids, as its final double bond is located six carbons from the methyl (omega) end of the molecule. vulcanchem.com Its synthesis is part of the broader omega-6 metabolic cascade that begins with linoleic acid. nih.gov

The omega-6 and omega-3 pathways run in parallel and are metabolically interconnected because they compete for the same desaturase and elongase enzymes (notably Δ6 and Δ5 desaturases). nih.gov The essential omega-3 fatty acid, α-linolenic acid (ALA), is the precursor for the omega-3 series, which includes eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov A high dietary intake of omega-6 fatty acids like linoleic acid can competitively inhibit the conversion of ALA into EPA and DHA, thereby influencing the balance of these physiologically important fatty acids and their derived signaling molecules in tissues. cdnsciencepub.com

Peroxisomal Retroconversion Processes in Very Long-Chain Fatty Acid Metabolism

Very long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbons, undergo degradation and shortening through a process of β-oxidation that occurs primarily within peroxisomes. nih.govbiomolther.org Unlike mitochondria, which handle the oxidation of more common long-chain fatty acids, peroxisomes are specialized for the initial breakdown of VLCFAs, as well as branched-chain and dicarboxylic fatty acids. nih.govfrontiersin.org This process is often termed retroconversion, as it shortens a longer fatty acid chain to produce a shorter one.

The mechanism of peroxisomal β-oxidation involves a sequence of four enzymatic reactions per cycle: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. biomolther.orgaocs.org The cycle begins with the transport of VLCFAs into the peroxisome via ATP-binding cassette (ABC) transporters, such as ABCD1 and ABCD2. nih.govaocs.org Inside, they are activated to their acyl-CoA esters. The first, rate-limiting step is the dehydrogenation of the acyl-CoA to a trans-2-enoyl-CoA, a reaction catalyzed by acyl-CoA oxidase 1 (ACOX1). biomolther.orgaocs.org The subsequent hydration and dehydrogenation steps are carried out by a multifunctional enzyme, D-bifunctional protein (DBP). aocs.orgnih.gov The final step is the thiolytic cleavage of 3-ketoacyl-CoA by a peroxisomal 3-oxoacyl-CoA thiolase, which releases a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter. biomolther.org This shortened fatty acid can then either undergo further cycles of β-oxidation within the peroxisome or be transported to the mitochondria for complete oxidation. nih.gov

This retroconversion pathway is crucial for the biosynthesis of docosahexaenoic acid (DHA; 22:6n-3), which is formed by the peroxisomal β-oxidation of its C24 precursor, tetracosahexaenoic acid (24:6n-3). nih.govfrontiersin.org Studies using fibroblasts from patients with specific genetic defects have confirmed that peroxisomes, not mitochondria, are responsible for this conversion and have identified the key enzymes as straight-chain acyl-CoA oxidase (SCOX), D-bifunctional protein (DBP), and thiolase. nih.gov Evidence also points to the peroxisomal retroconversion of other C22 fatty acids, such as adrenic acid (22:4n-6) and docosapentaenoic acid (22:5n-3) to arachidonic acid and eicosapentaenoic acid, respectively. capes.gov.br Research on the metabolism of 7,10,13,16-docosatetraenoic acid has shown that its first β-oxidation cycle, which produces arachidonic acid, is also a peroxisomal process. researchgate.net It is within this established metabolic context that this compound is also understood to be a substrate for or product of peroxisomal retroconversion. capes.gov.br

Table 1: Key Enzymes in Peroxisomal β-Oxidation

Enzyme Abbreviation Function Reference
Acyl-CoA Oxidase 1 ACOX1 / SCOX Catalyzes the first dehydrogenation step. biomolther.orgnih.gov
D-Bifunctional Protein DBP Catalyzes the second (hydration) and third (dehydrogenation) steps. aocs.orgnih.gov
3-oxoacyl-CoA thiolase - Catalyzes the final thiolytic cleavage step. biomolther.orgnih.gov
ATP-binding cassette subfamily D member 1 ABCD1 Transports VLCFA-CoAs into the peroxisome. aocs.org

Microbial and Biotechnological Production Pathways

Marine microalgae and certain protists are the primary natural producers of a wide array of long-chain polyunsaturated fatty acids (LC-PUFAs). nih.gov They utilize complex biosynthetic systems to generate these valuable compounds. The synthesis of PUFAs in these microorganisms generally follows one of two major routes: the aerobic pathway or the anaerobic polyketide synthase (PKS) pathway. nih.govencyclopedia.pub

The aerobic pathway is the most common and involves a series of sequential desaturation and elongation reactions. gsartor.org This pathway begins with precursor fatty acids such as oleic acid (18:1n-9) or α-linolenic acid (ALA; 18:3n-3). nih.gov A coordinated set of enzymes, specifically fatty acid desaturases and elongases, work to introduce additional double bonds and extend the carbon chain, respectively. gsartor.org For instance, the protist Euglena gracilis is known for its ability to produce a variety of PUFAs. gsartor.org Studies have demonstrated that E. gracilis can efficiently desaturate C22 polyunsaturated fatty acids. nih.govresearchgate.net Research into the biosynthesis of DHA in E. gracilis confirmed the involvement of a Δ4-desaturase, which performs the final desaturation step to convert docosapentaenoic acid (DPA) into DHA. nih.govresearchgate.net

While the specific enzymatic steps for the de novo synthesis of this compound are not as extensively detailed as for DHA or EPA, its production in these organisms would follow the same fundamental aerobic pathway. Starting from a precursor like ALA, a sequence of elongation and desaturation steps would be required. For example, ALA (18:3n-3) would first be elongated to eicosatrienoic acid (ETA; 20:3n-3), which is then further elongated to produce this compound (22:3n-3). researchgate.netresearchgate.net An early study also utilized all-cis-docosa-10,13,16-trienoic acid that had been biosynthetically prepared in Euglena gracilis to investigate prostaglandin synthesis, highlighting the protist's capacity to produce this specific fatty acid. annualreviews.org

The alternative anaerobic PKS pathway synthesizes LC-PUFAs directly from acetyl-CoA and malonyl-CoA without the need for oxygen-dependent desaturases. encyclopedia.pub While this pathway is found in some marine microbes, the aerobic desaturase/elongase system is more commonly associated with PUFA production in prominent microalgae and protists like Euglena. nih.govgsartor.org

The growing interest in specific PUFAs has driven the development of biotechnological production platforms using metabolically engineered organisms. The oleaginous yeast Yarrowia lipolytica and oilseed crops like Brassica carinata (Ethiopian mustard) have emerged as highly promising hosts. nih.govaocs.org

Metabolic Engineering in Brassica carinata

Significant success has been achieved in engineering Brassica carinata to produce this compound (DTA), an omega-3 VLC-PUFA. nih.govresearcher.life This was accomplished through a remarkably minimalist approach that leverages the plant's endogenous fatty acid pools. encyclopedia.pubresearchgate.net Researchers introduced a single gene encoding a fatty acid elongase from the plant Eranthis hyemalis into B. carinata. researchgate.netresearchgate.net This specific elongase has a broad substrate specificity and efficiently catalyzes two sequential elongation steps. It first converts the abundant endogenous α-linolenic acid (ALA; 18:3ω3) into eicosatrienoic acid (ETA; 20:3ω3). It then further elongates ETA to DTA (22:3ω3). encyclopedia.pubresearchgate.netresearchgate.net This strategy demonstrates a direct and effective pathway to accumulate a novel fatty acid in a commercial oilseed crop. Stepwise engineering efforts have further optimized this production. researchgate.net

Table 2: Fatty Acid Profile in Transgenic Brassica carinata Seeds Data adapted from stepwise metabolic engineering studies showing the accumulation of new omega-3 fatty acids.

Fatty Acid Abbreviation Control Seed (%) Transgenic Seed expressing EhELO1 (%)
α-Linolenic acid ALA (18:3ω3) ~9.5 ~7.0
Eicosatrienoic acid ETA (20:3ω3) 0 ~10.0
This compound DTA (22:3ω3) 0 ~14.0

Note: Values are approximate percentages of total fatty acids to illustrate the metabolic shift. researchgate.netresearchgate.net

Metabolic Engineering in Yarrowia lipolytica

The oleaginous yeast Yarrowia lipolytica is a well-established industrial microorganism for producing lipids and has been extensively engineered to synthesize a variety of PUFAs, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). google.comnih.gov While the commercial focus has been on EPA and DHA, the underlying technology provides a versatile platform for producing other tailored fatty acids. aocs.orgnih.gov

The general strategy involves introducing the entire biosynthetic pathway for ω-3 or ω-6 fatty acids into the yeast. google.com This requires the co-expression of multiple heterologous genes encoding the necessary desaturases and elongases from various sources, such as algae, fungi, or plants. google.comnih.gov To achieve high yields, engineers employ techniques like using strong, constitutive promoters to drive gene expression, integrating multiple copies of the biosynthetic genes into the yeast's genome, and modifying host metabolic pathways to channel more carbon toward lipid synthesis. google.comresearchgate.net Although production of this compound has not been the primary target, the Yarrowia platform could be readily adapted for this purpose by introducing the specific elongase enzymes required to convert ALA to ETA and subsequently to DTA, similar to the strategy used in Brassica carinata. aocs.orgnih.gov

Molecular and Cellular Mechanisms of Action for Docosa 10,13,16 Trienoic Acid

Enzymatic Modulation and Inhibition

Docosa-10,13,16-trienoic acid demonstrates notable inhibitory effects on several key enzymes involved in inflammatory and cellular replication processes. Its unique structure allows it to interact with specific enzyme active sites, leading to the modulation of their activity.

Inhibition of Leukotriene B4 Binding to Neutrophil Receptors

Research has identified this compound as an antagonist of the leukotriene B4 (LTB4) receptor. caymanchem.com LTB4 is a potent pro-inflammatory mediator that plays a crucial role in the recruitment and activation of neutrophils and other immune cells during an inflammatory response. nih.gov By blocking the binding of LTB4 to its receptors on neutrophils, DTA can interfere with this inflammatory cascade.

Studies have shown that docosatrienoic acid inhibits the binding of LTB4 to pig neutrophil membranes with a reported inhibitory constant (Ki) of 5 μM. caymanchem.comglpbio.comglpbio.com This antagonistic action highlights a direct mechanism through which this fatty acid can exert anti-inflammatory effects.

Inhibitory Effects on DNA Polymerases and Topoisomerases

This compound exhibits dose-dependent inhibitory activity against essential enzymes involved in DNA replication and repair, specifically mammalian DNA polymerases and human topoisomerases I and II. caymanchem.com These enzymes are critical for cell proliferation, and their inhibition is a key target in various therapeutic strategies. mdpi.com

In a comparative study of C22-fatty acids, cis-13,16,19-docosatrienoic acid was identified as the second-strongest inhibitor of both DNA polymerases and topoisomerases, following cis-13,16-docosadienoic acid. nih.gov The mechanism is thought to involve direct binding to a hydrophobic region of the enzymes. caymanchem.comresearchgate.net

Enzyme TargetObserved EffectMechanism of ActionRelative Potency
Leukotriene B4 ReceptorInhibition of LTB4 binding to neutrophil receptorsAntagonist at the receptor siteKi of 5 µM caymanchem.comglpbio.com
Mammalian DNA PolymerasesDose-dependent inhibition of activityPotential binding to hydrophobic region of the enzyme caymanchem.comSecond most potent among C22 fatty acids tested nih.gov
Human Topoisomerase IDose-dependent inhibition of activityPotential binding to hydrophobic region of the enzyme caymanchem.comSecond most potent among C22 fatty acids tested nih.gov
Human Topoisomerase IIDose-dependent inhibition of activityPotential binding to hydrophobic region of the enzyme caymanchem.comSecond most potent among C22 fatty acids tested nih.gov

Structural Determinants for Enzyme Active Site Interactions

The efficacy of this compound as an enzyme inhibitor is closely linked to its specific molecular structure. For the inhibition of DNA polymerases and topoisomerases, both the configuration of the double bonds and the presence of a carboxyl group are critical. caymanchem.com

Key structural features for this inhibitory activity include:

Cis Configuration : The cis orientation of the double bonds is essential for the molecule's inhibitory function. caymanchem.com

Carboxyl Group : The free carboxyl group is required for activity, as the methyl ester version of the fatty acid shows no inhibitory effect on these enzymes. caymanchem.com

Molecular Dimensions : Studies on related C22-fatty acids suggest that specific three-dimensional structural parameters are crucial for effective enzyme inhibition. An optimal structure for binding to the active site pocket of DNA polymerases and topoisomerases was found to have a length of 19-21 Angstroms and a width of more than 7 Angstroms. nih.gov

Membrane and Ion Channel Regulation

As a polyunsaturated fatty acid, this compound is an integral component of cellular membranes, where it influences the membrane's physical properties and regulates the function of embedded ion channels.

Modulation of Potassium Channel Activity in Immune Cells (e.g., Rat Peritoneal Macrophages)

This compound has been shown to directly modulate the activity of potassium (K+) channels in the membranes of immune cells. glpbio.comglpbio.com In rat peritoneal macrophages, the application of this fatty acid leads to a dose-dependent decrease in the peak amplitude of the K+ current. glpbio.comglpbio.comcontaminantdb.ca Furthermore, it accelerates the kinetics of both potassium channel activation and inactivation across all membrane potentials tested. glpbio.comglpbio.com

Potassium channels, such as Kv1.3 and KCa3.1, are vital for immune cell function, as they help maintain the negative membrane potential required for sustained calcium influx, which in turn governs processes like cytokine release and cell proliferation. mdpi.com By altering K+ channel activity, DTA can influence the downstream signaling pathways in these immune cells.

Cell TypeIon ChannelEffect of this compound
Rat Peritoneal MacrophagesOutward Rectification Potassium ChannelsDose-dependently decreases peak K+ current amplitude glpbio.comglpbio.com
Rat Peritoneal MacrophagesOutward Rectification Potassium ChannelsAccelerates potassium activation and inactivation kinetics glpbio.comglpbio.com

Influence on Cell Membrane Integrity and Fluidity

The structure of this compound, with its 22-carbon chain and three cis double bonds, is fundamental to its role in biological membranes. vulcanchem.comcymitquimica.com The cis geometry of the double bonds introduces "kinks" into the fatty acid chain. When incorporated into membrane phospholipids (B1166683), these kinks prevent tight packing of the lipid molecules. vulcanchem.com

Regulation of Gene Expression and Signaling Pathways

This compound (DTA) has been shown to modulate various signaling pathways and regulate gene expression, which has significant implications for its biological activity. This section will explore the molecular and cellular mechanisms of action of DTA, with a particular focus on its anti-melanogenic effects and its influence on pro-inflammatory cytokine expression in macrophages.

Anti-Melanogenic Effects via Suppression of the Intracellular MITF/Tyrosinase Axis

Recent research has shed light on the potential of this compound (DTA), an omega-3 polyunsaturated fatty acid, as a regulator of skin pigmentation. nih.govnih.gov The process of melanogenesis, which is responsible for skin photoprotection, can sometimes lead to hyperpigmentation disorders like melasma. nih.gov Studies have shown that DTA can inhibit melanogenesis by targeting the microphthalmia-associated transcription factor (MITF), a key regulator of the process. nih.govresearchgate.net

DTA has been found to reduce melanin (B1238610) content and intracellular tyrosinase activity in B16F10 melanoma cells. nih.govresearchgate.net It achieves this by significantly downregulating the mRNA expression of crucial melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). nih.govresearchgate.net This downregulation is a direct consequence of DTA's ability to inhibit the translocation of MITF into the nucleus. nih.govresearchgate.net By preventing MITF from entering the nucleus, DTA effectively halts the transcription of the genes responsible for producing these melanogenic enzymes. nih.gov

While DTA does exhibit some mild direct inhibitory effects on mushroom tyrosinase activity at higher concentrations, this is not believed to be its primary mechanism of action for reducing melanin production. nih.govresearchgate.net The anti-melanogenic effects are observed at much lower concentrations than what is required for direct tyrosinase inhibition, suggesting that the modulation of the MITF/tyrosinase axis is the main pathway through which DTA exerts its effects. nih.govresearchgate.net

Table 1: Effect of this compound (DTA) on Melanogenesis-Related Gene Expression

GeneEffect of DTA TreatmentMechanism of Action
Tyrosinase Downregulation of mRNA expressionInhibition of MITF nuclear translocation
TRP-1 Downregulation of mRNA expressionInhibition of MITF nuclear translocation
TRP-2 Downregulation of mRNA expressionInhibition of MITF nuclear translocation

Modulation of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, IFN-γ, MCP-1, TNF-α) in Macrophages

This compound has demonstrated significant anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines in macrophages. researchgate.net Research has shown that DTA can effectively lower the protein expression levels of several key cytokines involved in the inflammatory response. researchgate.net

In studies using human macrophages derived from THP-1 monocytes, DTA has been shown to reduce the expression of the following pro-inflammatory cytokines:

Interleukin-1β (IL-1β) researchgate.net

Interleukin-6 (IL-6) researchgate.net

Interferon-γ (IFN-γ) researchgate.net

Monocyte chemoattractant protein-1 (MCP-1) researchgate.net

Tumor necrosis factor-α (TNF-α) researchgate.net

The mechanism behind this anti-inflammatory action is linked to the activation of the free fatty acid receptor 4 (FFAR4), also known as GPR120. Activation of this receptor suppresses the NF-κB signaling pathway, which is a central regulator of inflammation and the production of pro-inflammatory cytokines like TNF-α and IL-6.

Table 2: Modulation of Pro-inflammatory Cytokines in Macrophages by this compound (DTA)

CytokineCell TypeEffect of DTA
IL-1β Human macrophages (differentiated from THP-1)Lowered protein expression researchgate.net
IL-6 Human macrophages (differentiated from THP-1)Lowered protein expression researchgate.net
IFN-γ Human macrophages (differentiated from THP-1)Lowered protein expression researchgate.net
MCP-1 Human macrophages (differentiated from THP-1)Lowered protein expression researchgate.net
TNF-α Human macrophages (differentiated from THP-1)Lowered protein expression researchgate.net

Investigative Research on Physiological Roles of Docosa 10,13,16 Trienoic Acid

Anti-inflammatory Properties

Docosahexaenoic acid (DHA) is a long-chain omega-3 polyunsaturated fatty acid recognized for its significant anti-inflammatory capabilities. Its mechanisms of action involve the modulation of inflammatory mediators and signaling pathways, which have been observed in various cellular models.

Attenuation of Inflammatory Responses in Cellular Models

Research using in vitro models has consistently demonstrated DHA's ability to suppress inflammatory responses. In human THP-1 macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, pretreatment with DHA significantly decreased the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov This effect was also observed at the messenger RNA (mRNA) level, indicating that DHA's influence extends to the genetic expression of these inflammatory molecules. nih.gov

Similar anti-inflammatory effects have been noted in other cell types. In a co-culture model of murine 3T3-L1 adipocytes and RAW 264.7 macrophages, designed to mimic the inflammatory environment of obese adipose tissue, DHA was effective at decreasing the secretion of key inflammatory mediators like monocyte chemoattractant protein-1 (MCP-1) and IL-6. plos.org Furthermore, DHA reduced the mRNA expression of pro-inflammatory M1 macrophage markers such as inducible nitric oxide synthase (iNOS), TNF-α, and nuclear factor kappa B (NF-κB). plos.org Studies on human intestinal Caco-2 cells also show that DHA can modulate the production of both pro-inflammatory (IL-1β, IL-6, IFN-γ, TNF-α) and anti-inflammatory (IL-10) cytokines following LPS stimulation. unimi.it

Table 1: Effect of DHA on Pro-inflammatory Markers in Cellular Models

Cell ModelStimulantKey Inflammatory Markers AffectedObserved EffectReference
Human THP-1 MacrophagesLPSTNF-α, IL-1β, IL-6Significantly decreased production and mRNA expression nih.gov
Murine Macrophage-Adipocyte Co-culture-MCP-1, IL-6, iNOS, TNF-α, NF-κBDecreased secretion and mRNA expression plos.org
Human Caco-2 Intestinal CellsLPSIL-1β, IL-6, IFN-γ, TNF-αDecreased production unimi.it
Human Caco-2 Intestinal CellsLPSIL-10Increased production (anti-inflammatory) unimi.it

Comparison with Established Anti-inflammatory Compounds

DHA's anti-inflammatory effects are often compared to those of eicosapentaenoic acid (EPA), another critical omega-3 fatty acid. Several studies have aimed to elucidate the differential impacts of these two compounds. In the model of LPS-stimulated THP-1 macrophages, DHA demonstrated a more potent inhibitory effect on the production of TNF-α, IL-1β, and IL-6 when compared directly with EPA at the same concentrations. nih.gov

Table 2: Comparative Anti-inflammatory Effects of DHA and EPA

Study TypeModelInflammatory MarkerFindingReference
In Vitro StudyHuman THP-1 MacrophagesTNF-α, IL-1β, IL-6DHA showed a significantly more potent inhibitory effect than EPA. nih.gov
Network Meta-AnalysisHuman Randomized Controlled TrialsCRP, IL-6, TNF-αDHA and EPA had similar effects; no significant difference was found. nih.govnih.gov
In Vitro StudyRenal Epithelial Cells & MacrophagesPro-inflammatory MediatorsBoth DHA and EPA effectively down-regulated inflammatory mediators. nih.gov

Antioxidant Properties

DHA exhibits notable antioxidant activities, contributing to cellular protection against oxidative stress, which is implicated in numerous chronic diseases. Its protective mechanisms include direct radical scavenging and the modulation of cellular antioxidant defense systems.

Direct Radical Scavenging and Reducing Power Assessment

DHA has demonstrated the capacity to directly scavenge harmful free radicals. Research using electron spin resonance techniques has shown that brain-lipid extracts from subjects treated with a DHA derivative exhibited hydroxyl radical scavenging activity. nih.gov This suggests that the incorporation of DHA into cellular membranes may enhance the tissue's ability to neutralize this highly reactive oxygen species. nih.gov Metabolites of DHA are also recognized as biologically active molecules that protect tissues from oxidative injury and stress. icm.edu.plresearchgate.net

Mitigation of Oxidative Stress Markers

Beyond direct scavenging, DHA mitigates oxidative stress by modulating cellular antioxidant pathways and reducing markers of oxidative damage. In studies involving human retinal pigment epithelial cells exposed to high glucose, DHA treatment prevented the increase in oxidative stress markers like total nitrites and malondialdehyde (MDA), a product of lipid peroxidation. researchgate.net Concurrently, DHA maintained the levels of total antioxidant capacity (TAC) and glutathione (B108866) (GSH), a critical intracellular antioxidant. researchgate.net

Similar protective effects were observed in human lymphocytes subjected to hydrogen peroxide-induced oxidative stress. Pre-enrichment of these cells with DHA significantly reduced the production of MDA. nih.gov Furthermore, studies in renal epithelial cells and macrophages have shown that DHA effectively suppresses the generation of reactive species from pathways involving cyclooxygenase-2 (COX-2) and xanthine (B1682287) oxidase, while significantly enhancing GSH levels and the activities of antioxidant enzymes. nih.gov

Table 3: DHA's Effect on Oxidative Stress Markers

Cell/Tissue ModelOxidative StressorMarkerEffect of DHAReference
Human Retinal Pigment Epithelial CellsHigh GlucoseMalondialdehyde (MDA), NitritesPrevented increase researchgate.net
Human Retinal Pigment Epithelial CellsHigh GlucoseTotal Antioxidant Capacity (TAC), Glutathione (GSH)Maintained normal levels researchgate.net
Human LymphocytesHydrogen PeroxideMalondialdehyde (MDA)Significantly reduced production nih.gov
Rat Renal Epithelial Cells & Murine Macrophages-Reactive Species (COX-2, Xanthine Oxidase pathways)Effectively suppressed generation nih.gov
Rat Renal Epithelial Cells & Murine Macrophages-Glutathione (GSH), Antioxidant EnzymesSignificantly enhanced levels/activities nih.gov

Anti-Cancer and Pro-Apoptotic Effects

A significant body of research indicates that DHA possesses anti-cancer properties, primarily through the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. These effects have been observed across various types of cancer cells and are mediated by multiple molecular mechanisms.

DHA has been shown to induce apoptosis in several lung cancer cell lines, including human A549 adenocarcinoma cells. nih.gov The mechanism involves the upregulation of MAP-kinase-phosphatase-1 (MKP-1), which in turn leads to a decrease in the phosphorylation of pro-survival kinases like ERK1/2 and p38. nih.gov A derivative of DHA, docosahexaenoic acid monoacylglyceride (MAG-DHA), also demonstrated the ability to decrease cell proliferation and induce apoptosis in A549 cells, while notably not affecting normal bronchial epithelial cells. nih.gov This effect was linked to the inhibition of NF-κB activation and an increase in the expression of the tumor suppressor PTEN. nih.gov

In the context of breast cancer, in vitro and in vivo studies using MCF-7 cells have shown that DHA reduces cell viability and promotes apoptosis. plos.org This pro-apoptotic effect was found to be critically dependent on the accumulation of reactive oxygen species and the activation of caspase 8, a key initiator enzyme in the apoptotic cascade. plos.org Furthermore, in prostate cancer cells, DHA has been reported to synergistically enhance the cytotoxic effect of the chemotherapy drug docetaxel (B913) by increasing apoptosis through the suppression of genes in the NF-κB pathway. mdpi.com

Table 4: Pro-Apoptotic and Anti-Cancer Effects of DHA on Different Cancer Cell Lines

Cancer TypeCell LineKey FindingsMechanismReference
Lung CancerA549, Mv1Lu, BENIncreased apoptosisUpregulation of MKP-1, decreased phosphorylation of ERK1/2 and p38 nih.gov
Lung AdenocarcinomaA549Decreased cell proliferation, induced apoptosisDecreased NF-κB activation, increased PTEN expression nih.gov
Breast CancerMCF-7Reduced cell viability, promoted apoptosisAccumulation of reactive oxygen species, activation of caspase 8 plos.org
Prostate CancerGeneric PCa cellsEnhanced cytotoxic effect of docetaxelIncreased apoptosis via suppression of NF-κB pathway genes mdpi.com

Impact on Human Breast Cancer Cell Lines (e.g., SK-BR-3, MDA-MB-231)

Comprehensive searches of available scientific literature did not yield specific studies investigating the direct impact of Docosa-10,13,16-trienoic acid on human breast cancer cell lines, including SK-BR-3 and MDA-MB-231. Research in this area has predominantly focused on other docosahexaenoic acid (DHA) isomers. Therefore, no data is available to report on the effects of this compound on the proliferation, viability, or metastatic potential of these specific cancer cell lines.

Induction of Apoptosis in Neoplastic Cells

Similarly, there is a lack of available scientific evidence specifically examining the ability of this compound to induce apoptosis in neoplastic cells. While the pro-apoptotic effects of other polyunsaturated fatty acids have been a subject of investigation, dedicated studies on this compound in this context are not present in the current body of scientific literature.

Neurological and Neurodegenerative Contexts

Hypothesized Compensatory or Modulatory Roles in Neurodegenerative Conditions

Due to the absence of observational data linking this compound to neurodegenerative conditions, there are currently no established or widely discussed hypotheses regarding its potential compensatory or modulatory roles in these diseases. The scientific community has not yet explored the specific functions this fatty acid might have in the brain or its potential involvement in the pathophysiology of conditions such as Alzheimer's disease.

Advanced Analytical Methodologies for Docosa 10,13,16 Trienoic Acid Research

Chromatographic and Mass Spectrometry-Based Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the comprehensive analysis of fatty acids, including Docosa-10,13,16-trienoic acid. researchgate.net This method allows for the precise quantification and identification of fatty acid profiles in various biological samples. researchgate.net The process typically involves the extraction of total fatty acids and their derivatization into fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis.

The GC separates the individual FAMEs based on their boiling points and polarity, while the MS detector fragments the eluted compounds and identifies them based on their unique mass-to-charge ratios. This combination provides both qualitative and quantitative data. For instance, a study established a GC-MS method to quantify the fatty acid profile in small skin specimens, demonstrating its utility in analyzing biological tissues. researchgate.net The use of an internal standard, such as margaric acid (17:0), is common to ensure accurate quantification. researchgate.net

Table 1: Typical Fatty Acid Standards used in GC-MS Analysis

Fatty AcidAbbreviationChemical Formula
Dodecanoic acid12:0C12H24O2
Tetradecanoic acid14:0C14H28O2
Hexadecanoic acid16:0C16H32O2
Octadeca-9-enoic acid18:1 n-9C18H34O2
Octadeca-9,12-dienoic acid18:2 n-6C18H32O2
Octadeca-9,12,15-trienoic acid18:3 n-3C18H30O2
Eicosa-8,11,14-trienoic acid20:3 n-6C20H34O2
Eicosa-5,8,11,14-tetraenoic acid20:4 n-6C20H32O2
Eicosa-5,8,11,14,17-pentaenoic acid20:5 n-3C20H30O2
Docosa-7,10,13,16,19-pentaenoic acid22:5 n-3C22H34O2
Docosa-4,7,10,13,16,19-hexaenoic acid22:6 n-3C22H32O2

This table is based on fatty acid standards mentioned in a study by Jung et al. (2017). researchgate.net

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, purification, and resolution of fatty acid isomers, which can be challenging to distinguish using GC-MS alone. researchgate.netsci-hub.se HPLC, particularly when coupled with mass spectrometry (LC-MS), offers high sensitivity and selectivity for analyzing complex lipid mixtures. nih.govupce.cz

Different HPLC modes, such as reversed-phase and chiral-phase chromatography, are employed to separate fatty acids based on their hydrophobicity and stereochemistry, respectively. sci-hub.se For instance, chiral phase HPLC has been successfully used to resolve the optical isomers of various oxygenated fatty acids. researchgate.net The choice of the stationary phase and mobile phase composition is critical for achieving optimal separation. sci-hub.seupce.cz The development of ultrahigh-performance liquid chromatography (UHPLC) has further enhanced the speed and resolution of these separations. upce.cz

Spectroscopic and Computational Approaches

Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (FTIR) for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of organic molecules, including fatty acids and their metabolites. nih.govmdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its complete structure, including the position and stereochemistry of double bonds. nih.gov Multidimensional NMR techniques can further aid in resolving complex structures. researchgate.net For example, NMR was instrumental in establishing the structure of prostaglandin (B15479496) E1 (PGE1) and its derivatives. annualreviews.org

Fourier-transform infrared (FTIR) spectroscopy complements NMR by providing information about the functional groups present in a molecule. frontiersin.orgresearchgate.net The absorption of infrared radiation causes molecular vibrations, and the resulting spectrum displays characteristic peaks corresponding to specific chemical bonds. semanticscholar.org This technique can be used to identify and characterize fatty acids and other lipids based on their unique spectral fingerprints. frontiersin.org

In Silico Modeling and Structural Similarity Analysis for Functional Prediction (e.g., SwissSimilarity)

In silico modeling and computational tools play an increasingly important role in predicting the biological functions of fatty acids like this compound. nih.govresearchgate.netresearchgate.net Tools like SwissSimilarity allow for the rapid screening of large compound libraries to identify molecules with structural similarities to a query compound. nih.govresearchgate.net This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. researchgate.net

For example, a study utilized SwissSimilarity to compare this compound with known anti-melanogenic lipids, predicting its potential to inhibit melanogenesis. nih.govresearchgate.net This prediction was subsequently validated through in vitro experiments. nih.govresearchgate.net Such computational methods can streamline the research process by prioritizing compounds for further experimental investigation. mdpi.com Molecular docking simulations can also be used to predict the binding affinity of a ligand to a protein target, providing insights into its potential mechanism of action. mdpi.commdpi.com

Biochemical and Cell-Based Functional Assays

Biochemical and cell-based assays are essential for validating the predicted functions of this compound and elucidating its mechanisms of action. These assays can range from enzyme inhibition studies to cell viability and signaling pathway analyses.

For instance, research has shown that this compound can inhibit the binding of leukotriene B4 to its receptor in pig neutrophils. caymanchem.com In another study, it was found to inhibit the activity of mammalian DNA polymerases and human topoisomerases I and II. caymanchem.com

Cell-based assays are crucial for understanding the effects of this fatty acid in a biological context. For example, studies have used B16F10 melanoma cells to investigate the anti-melanogenic effects of this compound. nih.govresearchgate.net These experiments demonstrated that it could reduce melanin (B1238610) content and downregulate the expression of genes involved in melanin synthesis. nih.govresearchgate.net Other cell-based assays might investigate its impact on inflammation, cell proliferation, or apoptosis. researcher.lifemdpi.com

Table 2: Examples of Biochemical and Cell-Based Assays for this compound Research

Assay TypePurposeExample Finding
Receptor Binding AssayTo determine the affinity of the compound for a specific receptor.Inhibits [³H]-LTB₄ binding to pig neutrophils at 5 µM. caymanchem.com
Enzyme Inhibition AssayTo measure the ability of the compound to inhibit the activity of a specific enzyme.Dose-dependently inhibits mammalian DNA polymerases and human topoisomerases I and II. caymanchem.com
Cell Viability AssayTo assess the cytotoxicity of the compound on a specific cell line.Showed no toxicity in B16F10 cells up to 15 µM. nih.gov
Melanin Content AssayTo quantify the amount of melanin produced by cells.Reduces melanin content in α-MSH-stimulated B16F10 cells. nih.govresearchgate.net
Gene Expression Analysis (e.g., Real-Time PCR)To measure the effect of the compound on the expression of specific genes.Downregulates the mRNA expression of tyrosinase, TRP-1, and TRP-2 in B16F10 cells. researchgate.net
Immunofluorescence StainingTo visualize the localization of specific proteins within cells.Inhibits the nuclear translocation of MITF in B16F10 cells. nih.govresearchgate.net

Enzyme Activity and Receptor Binding Assays (e.g., LTB4 Binding)

Enzyme activity and receptor binding assays are fundamental in determining the specific molecular targets of this compound and its metabolites. These in vitro methods allow researchers to quantify the compound's ability to modulate the function of specific proteins, such as enzymes and receptors, which are critical in various signaling pathways.

One key area of investigation has been its interaction with pathways related to inflammation. For instance, this compound has been shown to be an antagonist of the leukotriene B4 (LTB4) receptor. In one study, the cis-13,16,19 isomer of docosatrienoic acid was observed to inhibit the binding of radiolabeled LTB4 ([³H]-LTB₄) to receptors on pig neutrophils at a concentration of 5 µM. nih.gov This antagonistic activity at the LTB4 receptor suggests a potential mechanism for modulating inflammatory responses.

Beyond receptor binding, this compound has demonstrated direct inhibitory effects on enzyme activity. Research has shown that it can dose-dependently inhibit the activity of mammalian DNA polymerases and human topoisomerases I and II. nih.gov This inhibition is thought to occur through direct binding to the hydrophobic regions of these enzymes. The structural features of the fatty acid are critical for this activity; the cis configuration of the double bonds and the presence of the carboxyl group are essential, as the methyl ester form of the acid shows no inhibitory effect on these enzymes. nih.gov

The enzymatic processing of this compound by lipoxygenases (LOX) is another area of active research. The kinetic efficiency of various C22 fatty acids, including cis-13,16,19-docosatrienoic acid (DTrA), with human lipoxygenase isozymes (h12-LOX, h15-LOX-1, and h15-LOX-2) has been quantified. mdpi.com Such analyses are critical for understanding the biological availability of the compound and the profile of its resulting oxylipin products, which can have their own distinct biological activities. mdpi.com

Assay TypeTargetFindingCompound TestedSource
Receptor Binding AssayLeukotriene B4 (LTB4) ReceptorInhibition of [³H]-LTB₄ binding to pig neutrophils at 5 µM.cis-13,16,19-Docosatrienoic Acid nih.gov
Enzyme Activity AssayMammalian DNA PolymerasesDose-dependent inhibition.Docosatrienoic Acid nih.gov
Enzyme Activity AssayHuman Topoisomerases I and IIDose-dependent inhibition.Docosatrienoic Acid nih.gov
Enzyme Kinetics AnalysisHuman Lipoxygenases (h12-LOX, h15-LOX-1, h15-LOX-2)Catalytic efficiency and oxylipin product distribution quantified.cis-13,16,19-Docosatrienoic Acid (DTrA) mdpi.com
Table 1: Summary of Enzyme and Receptor Binding Assays for this compound.

Assays for Oxidative Stress (e.g., CUPRAC, Peroxynitrite Assays) and Cellular Viability

Recent research has employed specific assays to investigate the antioxidant properties of this compound (DTA). The Cupric Reducing Antioxidant Capacity (CUPRAC) assay, which measures the reduction of Cu(II) to Cu(I) by antioxidants, was used to determine its reducing power. nih.govresearchgate.net In this assay, DTA demonstrated increased reducing power at concentrations of 15 µM and 60 µM. nih.gov The CUPRAC method is valued for its faster kinetics and relevance to physiological conditions compared to some other antioxidant assays. scielo.org.pemdpi.com

Another method used to assess its antioxidant activity is the peroxynitrite (ONOO⁻) scavenging assay. Peroxynitrite is a potent reactive nitrogen species that can cause significant cellular damage. nih.gov In a cell-free system, this compound was shown to slightly reduce SIN-1-induced peroxynitrite levels at a concentration of 60 µM. nih.gov

In conjunction with oxidative stress analysis, the cytotoxicity of this compound is evaluated to establish effective concentration ranges for in vitro studies. Cell viability was assessed in B16F10 melanoma cells and human foreskin fibroblast (HS68) cells. Results indicated no toxicity in B16F10 cells at concentrations up to 15 µM. mdpi.com In HS68 cells, toxicity was observed, but only at a higher concentration of 100 µM. mdpi.com These findings are crucial for designing experiments that probe the compound's biological functions without confounding effects from cytotoxicity. mdpi.com

AssayPurposeKey Finding with this compound (DTA)Source
Cupric Reducing Antioxidant Capacity (CUPRAC) AssayMeasures antioxidant reducing power.Increased reducing power observed at 15 µM and 60 µM DTA. nih.gov
Peroxynitrite (ONOO⁻) Scavenging AssayMeasures scavenging of reactive nitrogen species.Slight reduction of SIN-1-induced ONOO⁻ levels at 60 µM DTA. nih.gov
Cell Viability/Cytotoxicity AssayDetermines the effect of DTA on cell health.No toxicity observed in B16F10 cells up to 15 µM; toxicity seen in HS68 cells at 100 µM. mdpi.com
Table 2: Summary of Oxidative Stress and Cellular Viability Assays for this compound.

Experimental Models in Docosa 10,13,16 Trienoic Acid Research

In Vitro Cellular Models

In vitro cellular models are indispensable tools for dissecting the molecular mechanisms through which docosa-10,13,16-trienoic acid (DTA) exerts its biological effects. These models allow for controlled investigations into cellular pathways and responses in isolation from the complexities of a whole organism.

Mammalian Immune Cell Lines

Rat Peritoneal Macrophages: Research on rat peritoneal macrophages has demonstrated that docosatrienoic acid can influence key cellular functions. Application of DTA has been shown to dose-dependently decrease the peak potassium (K+) current amplitude and accelerate the kinetics of potassium channel activation and inactivation across all membrane potentials of these cells. glpbio.com This suggests a modulatory role of DTA on ion channel function, which is critical for various macrophage activities, including phagocytosis and chemotaxis. glpbio.comnih.gov

Pig Neutrophils: Studies utilizing pig neutrophil membranes have identified docosatrienoic acid as an inhibitor of leukotriene B4 (LTB4) binding. glpbio.comcaymanchem.com Specifically, DTA inhibits the binding of [3H]-LTB4 to pig neutrophils with a concentration of 5 µM. caymanchem.comlipidmaps.org This finding is significant as LTB4 is a potent lipid mediator involved in inflammation, and its antagonism by DTA points to the fatty acid's potential anti-inflammatory properties. glpbio.com

THP-1 Human Macrophages: The human monocytic cell line, THP-1, once differentiated into macrophages, serves as a valuable model for studying inflammatory responses. Research has shown that DTA exhibits strong anti-inflammatory effects in these cells by reducing the protein expression levels of several pro-inflammatory cytokines. researchgate.net These include interleukin-1β (IL-1β), interleukin-6 (IL-6), interferon-γ (IFN-γ), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-α (TNF-α). researchgate.net These findings underscore the potential of DTA to modulate macrophage-mediated inflammation. researchgate.netnih.govbiomedres.infobiorxiv.orgnih.gov

Cell LineKey Research FindingCitation
Rat Peritoneal MacrophagesDose-dependently decreases peak K+ current amplitude and alters channel kinetics. glpbio.com
Pig NeutrophilsInhibits LTB4 binding with a Ki of 5 μM. glpbio.comcaymanchem.comlipidmaps.org
THP-1 Human MacrophagesLowers protein expression of pro-inflammatory cytokines (IL-1β, IL-6, IFN-γ, MCP-1, TNF-α). researchgate.net

Cancer Cell Lines

B16F10 Mouse Melanoma Cells: In the context of cancer research, docosatrienoic acid has been investigated for its effects on melanogenesis using B16F10 mouse melanoma cells. nih.govresearchgate.netresearchgate.net Studies have shown that DTA can reduce melanin (B1238610) content and intracellular tyrosinase activity in these cells. nih.govresearchgate.net The underlying mechanism involves the downregulation of mRNA expression of key melanogenic enzymes—tyrosinase, TRP-1, and TRP-2—by inhibiting the nuclear translocation of the microphthalmia-associated transcription factor (MITF). nih.govresearchgate.net While DTA showed some direct inhibitory effects on mushroom tyrosinase activity at higher concentrations, its primary anti-melanogenic effect at lower, non-toxic concentrations is attributed to the modulation of the MITF/tyrosinase axis. nih.govresearchgate.net

Human Breast Cancer Cells SK-BR-3 and MDA-MB-231: The human breast cancer cell lines SK-BR-3 and MDA-MB-231 are also utilized in cancer research. nih.govplos.orgresearchgate.netnih.govmdpi.com While direct studies on the effect of this compound on these specific cell lines are limited in the provided context, these cell lines are established models for investigating the multi-lineage differentiation potential and the effects of various compounds on cancer cell growth and invasion. plos.orgresearchgate.netnih.gov For instance, the MDA-MB-231 cell line, a triple-negative breast cancer model, has been used to study the anti-invasive properties of other omega-3 fatty acids like docosahexaenoic acid (DHA). nih.gov

Cell LineKey Research FindingCitation
B16F10 Mouse Melanoma CellsReduces melanin content and tyrosinase activity by downregulating melanogenic gene expression via inhibition of MITF nuclear translocation. nih.govresearchgate.net
SK-BR-3 and MDA-MB-231 Human Breast Cancer CellsEstablished models for studying breast cancer, though specific data on DTA is not detailed in the provided search results. nih.govplos.orgresearchgate.netnih.govmdpi.com

Human Primary Fibroblasts (HS68)

Human primary fibroblasts, specifically the HS68 cell line, have been used to assess the cytotoxicity of this compound. nih.govmdpi.com In one study, while DTA showed no toxicity in B16F10 melanoma cells up to 15 µM, toxicity was observed at 100 µM in HS68 cells. nih.gov It has been noted that DTA can accumulate in the phospholipids (B1166683) of human fibroblasts when cultured in specific media conditions, though its precise role in skin aging is not yet fully understood. nih.gov

In Vivo Animal Models

In vivo animal models, particularly rodent models, are crucial for understanding the metabolic fate, tissue distribution, and physiological effects of this compound in a whole-organism context.

Rodent Models for Metabolic and Tissue Distribution Studies

Rat Liver and Testis Subcellular Fractions: Studies using rat models have been instrumental in elucidating the metabolism and distribution of various fatty acids, including the precursors and metabolites related to DTA. nih.govresearchgate.net Research has shown that the liver possesses higher desaturation and elongation activity compared to the brain, suggesting that much of the brain's docosahexaenoic acid (DHA) is derived from the liver. mdpi.com In the context of fatty acid deficiency, the liver upregulates the conversion of α-linolenic acid to DHA. semanticscholar.org

The composition of fatty acids in the testis also undergoes changes during maturation. nih.gov For instance, an increase in docosapentaenoic acid has been observed in the phosphatides of the testis during maturation, coinciding with the development of spermatids. nih.gov These models are essential for understanding how dietary fatty acids are processed and distributed to various organs. mdpi.comcambridge.orgresearchgate.netnih.gov

Studies on Fatty Acid Incorporation and Turnover in Specific Organs

Research in rats has focused on how dietary intake of fatty acids affects their incorporation and turnover in different organs. mdpi.comresearchgate.net When rats are fed a diet deficient in n-3 fatty acids, a compensatory increase in n-6 fatty acids, such as arachidonic acid, is observed in tissues like the liver, brain, heart, and lung to offset the low levels of n-3 fatty acids. mdpi.com

The rate of fatty acid turnover can vary significantly between tissues. For example, supplementation with docosapentaenoic acid (DPA) in rats leads to its increased concentration in the liver, heart, skeletal muscle, and brain. cambridge.org This supplementation also results in a significant increase in eicosapentaenoic acid (EPA) concentrations in the liver, heart, and skeletal muscle, indicating the retroconversion of DPA to EPA in vivo. cambridge.org Such studies are vital for understanding the dynamic nature of fatty acid metabolism and how dietary fatty acids contribute to the lipid composition of various tissues.

Model/Study FocusKey Research FindingCitation
Metabolic and Tissue DistributionThe liver is a primary site for fatty acid desaturation and elongation. Fatty acid composition in organs like the testis changes with maturation. nih.govmdpi.com
Fatty Acid Incorporation and TurnoverDietary fatty acid intake directly influences tissue composition. In n-3 deficiency, n-6 fatty acids increase in various organs. DPA supplementation leads to increased DPA and EPA in multiple tissues. mdpi.comcambridge.org

Emerging Research Frontiers in Docosa 10,13,16 Trienoic Acid

Elucidating Unexplored Biological Functions and Regulatory Networks

While research into the precise biological functions of Docosa-10,13,16-trienoic acid (DTA) is still in its early stages compared to its more famous counterparts, EPA and DHA, recent studies have begun to shed light on its potential roles, particularly in cellular processes and signaling.

One area of emerging interest is the influence of DTA on melanogenesis, the process of melanin (B1238610) production. A recent study demonstrated that DTA can inhibit this process, in part by suppressing the intracellular MITF/tyrosinase axis. mdpi.com The microphthalmia-associated transcription factor (MITF) is a master regulator of melanogenic enzymes like tyrosinase. mdpi.com By downregulating this pathway, DTA shows potential as a regulator of skin pigmentation. mdpi.com Structurally, DTA is a long-chain omega-3 polyunsaturated fatty acid with three cis double bonds, which contributes to the flexibility and fluidity of biological membranes. mdpi.com This structural characteristic may be crucial for its role in maintaining cell membrane integrity. mdpi.com

Furthermore, the metabolic fate and regulatory networks of DTA are being actively investigated. For instance, studies on the marine bacterium Shewanella livingstonensis have revealed a metabolic pathway that converts docosahexaenoic acid (DHA) to eicosapentaenoic acid (EPA). frontiersin.orgresearchgate.net This bioconversion involves a typical β-oxidation pathway, and intermediates such as docosa-2,4,7,10,13,16,19-heptaenoyl-CoA have been identified. frontiersin.orgresearchgate.net While this research focuses on the conversion of DHA, it provides a framework for understanding how DTA, with its similar structure, might be metabolized and integrated into cellular lipid pools. The regulation of these conversion pathways is complex and appears to be tightly controlled to preferentially generate specific fatty acids like EPA. frontiersin.org

The enzymatic modification of DTA is another active area of research. Fungal unspecific peroxygenases have been shown to regioselectively and stereoselectively epoxidize various n-3 and n-6 fatty acids. mdpi.comresearchgate.net This opens up the possibility of generating novel DTA-derived epoxides with unique biological activities. These enzymatic conversions highlight the potential for DTA to be a precursor for a variety of bioactive signaling molecules. mdpi.comresearchgate.net

Advancements in Sustainable and Scalable Biotechnological Production for Research Applications

The growing interest in the biological functions of DTA has necessitated the development of sustainable and scalable methods for its production, particularly for research purposes. As natural sources of DTA are not abundant, biotechnological approaches using genetically engineered organisms are at the forefront of these efforts. researchgate.net

One promising strategy involves the metabolic engineering of oilseed crops. Researchers have successfully engineered Brassica carinata (Ethiopian mustard) to produce significant quantities of DTA. researchgate.net This was achieved by introducing a minimal set of genes, including a single elongase from the plant Eranthis hyemalis, which can convert the plant's endogenous α-linolenic acid (ALA) into eicosatrienoic acid (ETA) and subsequently to DTA. researchgate.net Further optimization, including the expression of multiple genes, has led to DTA levels reaching up to 20% of the total fatty acids in the seeds of transgenic plants. researchgate.net

Microorganisms are also being explored as cellular factories for DTA and other long-chain omega-3 fatty acids. Oleaginous fungi, which can accumulate high levels of lipids, are considered potential candidates for omega-3 synthesis. frontiersin.org The production of related omega-3 fatty acids like DHA has been extensively studied in marine protists such as Aurantiochytrium limacinum. nih.govmdpi.com These studies provide a valuable knowledge base for engineering these or similar microorganisms for efficient DTA production. For example, research on A. limacinum has demonstrated its ability to utilize various carbon sources, including crude glycerol, a byproduct of biodiesel production, for DHA synthesis. mdpi.com This highlights the potential for developing cost-effective and sustainable fermentation processes. mdpi.com

The table below summarizes some of the key findings in the biotechnological production of omega-3 fatty acids, which could be applicable to DTA production.

OrganismGenetic ModificationKey FindingsReference
Brassica carinataExpression of elongase and desaturase genesAchieved up to 20% DTA in seeds. researchgate.net
Aurantiochytrium limacinumNot applicable (wild type)Efficient DHA production using glucose and glycerol. mdpi.com
Transgenic PlantsVarious desaturase and elongase genesProduction of EPA and DHA in various plant species. frontiersin.org

These advancements in biotechnological production are crucial for providing a stable and scalable supply of DTA for further research into its biological functions and potential applications.

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Elucidation

To gain a deeper and more comprehensive understanding of the mechanisms of action of DTA, researchers are increasingly turning to systems biology and multi-omics approaches. These powerful tools allow for the simultaneous analysis of multiple layers of biological information, from genes to metabolites, providing a holistic view of cellular responses to DTA. frontiersin.org

Genomics and transcriptomics can be used to identify genes and signaling pathways that are regulated by DTA. For example, RNA sequencing can reveal changes in gene expression in response to DTA treatment, providing insights into its molecular targets. researchgate.net This has been applied to understand how DTA may influence metabolic processes in macrophages. researchgate.net

Proteomics complements these approaches by analyzing changes in the protein expression profile. This can help to identify the specific enzymes and regulatory proteins that are involved in the metabolism and signaling of DTA. frontiersin.org

The integration of these different omics datasets is a key aspect of systems biology. By combining information from genomics, transcriptomics, proteomics, and lipidomics, researchers can construct detailed models of the regulatory networks affected by DTA. frontiersin.orgsciopen.com For instance, multi-omics approaches have been successfully used to investigate the mechanisms of high DHA production in Aurantiochytrium, providing a blueprint for similar studies on DTA. sciopen.com

This integrated approach is essential for moving beyond the study of individual molecules and pathways to a more complete understanding of the complex biological roles of DTA. The insights gained from these studies will be invaluable for elucidating its mechanisms of action and for identifying potential therapeutic targets.

Omics ApproachApplication to DTA ResearchPotential Insights
Lipidomics Analysis of DTA incorporation into cellular lipids.Identification of bioactive DTA-containing lipid species.
Genomics Identification of genes regulated by DTA.Understanding the genetic basis of DTA's effects.
Transcriptomics Analysis of changes in gene expression in response to DTA.Elucidation of DTA-regulated signaling pathways.
Proteomics Identification of proteins involved in DTA metabolism and signaling.Discovery of DTA's molecular targets.
Multi-omics Integration Construction of comprehensive models of DTA's biological effects.Holistic understanding of DTA's mechanisms of action.

Q & A

Q. What are the recommended safety protocols for handling DTA in laboratory settings?

2.

  • Methodological Answer : Avoid inhalation, skin contact, and ingestion. Use fume hoods and personal protective equipment (PPE). Store at +4°C in airtight containers. Toxicity data are limited; follow hazard guidelines from safety data sheets (SDS) .

Q. What extraction methods are optimal for isolating DTA from biological samples?

  • Methodological Answer : Use the Folch method (chloroform-methanol 2:1 v/v) for lipid extraction. Purify via thin-layer chromatography (TLC) or HPLC with C18 columns. Validate recovery rates using internal standards (e.g., deuterated fatty acids) .

Q. How can DTA be quantified in complex matrices like plasma or tissue homogenates?

  • Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative-ion electrospray ionization. Calibrate using synthetic DTA standards and account for matrix effects via standard addition .

Advanced Research Questions

Q. What experimental models are suitable for studying DTA’s role in metabolic pathways?

  • Methodological Answer : Use rat models to trace DTA metabolism via isotope labeling (e.g., ¹⁴C or ¹³C). Monitor β-oxidation intermediates and elongation/desaturation products. Reference Sprecher (1968), who demonstrated DTA’s conversion to tetracosenoic acids in rats .

Q. How can conflicting data on DTA’s binding affinity to lipid-processing enzymes be resolved?

  • Methodological Answer : Perform molecular docking simulations using software like AutoDock Vina. Compare DTA’s hydrophobic interactions (e.g., 10–14 carbon positions) with structurally similar compounds (e.g., docosahexaenoic acid, binding affinity -7.6 kcal/mol ). Validate via surface plasmon resonance (SPR) assays.

Q. What advanced spectroscopic techniques improve DTA’s structural resolution?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in polyunsaturated regions. Couple with high-resolution MS (HRMS) for exact mass confirmation (m/z 334.2872) .

Q. How should researchers design studies to investigate DTA’s functional redundancy with other ω-3 fatty acids?

  • Methodological Answer : Apply a factorial design comparing DTA with α-linolenic acid (ALA) and docosahexaenoic acid (DHA). Measure outcomes like membrane fluidity (via fluorescence anisotropy) and eicosanoid profiles. Use ANOVA with post-hoc Tukey tests to identify significant differences .

Methodological Notes

  • Literature Review : Use databases like PubMed and SciFinder with keywords "Docosa-10,13,16-trienoic acid" and "polyunsaturated fatty acid metabolism." Prioritize peer-reviewed journals and avoid non-scientific sources .
  • Data Analysis : Apply tools like GraphPad Prism for statistical testing and Principal Component Analysis (PCA) to reduce dimensionality in lipidomic datasets .

Contradictions and Gaps

  • Binding Affinity : DTA’s binding data are sparse compared to other fatty acids (e.g., docosahexaenoic acid ). Future studies should standardize assay conditions (pH, temperature) for cross-study comparisons.
  • Biological Activity : Limited evidence exists on DTA’s anti-inflammatory or neuroprotective roles. Prioritize in vitro cell models (e.g., neuronal SH-SY5Y cells) for mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.